N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide
Description
N-{[5-(Thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a diamide derivative featuring a bifunctional ethanediamide core. Its structure comprises two distinct moieties:
- Substituent 2: A 2-(trifluoromethyl)phenyl group, contributing hydrophobicity and metabolic stability due to the electron-withdrawing trifluoromethyl (-CF₃) group.
This compound’s design combines thiophene-based aromaticity with fluorinated aryl groups, making it structurally unique among carboxamide derivatives.
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3S2/c20-19(21,22)13-3-1-2-4-14(13)24-18(27)17(26)23-9-12-5-6-15(29-12)16(25)11-7-8-28-10-11/h1-8,10H,9H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWPVWBREPHUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves the condensation of thiophene derivatives with oxalamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene rings.
Scientific Research Applications
N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors
Mechanism of Action
The mechanism of action of N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Thiophene Carboxamides
- N-(2-Nitrophenyl)thiophene-2-carboxamide () :
- Structure : Simpler carboxamide with a single thiophene ring and nitro-substituted phenyl group.
- Key Differences : Lacks the ethanediamide linker and trifluoromethyl group.
- Physicochemical Properties :
- Dihedral angles between aromatic rings: 13.53° and 8.50° (compared to likely larger angles in the target compound due to steric bulk from the ethanediamide linker).
- Crystallinity: Exhibits weak C–H⋯O/S interactions in packing, unlike the target compound, which may form stronger intermolecular bonds via its dual thiophene and CF₃ groups .
2.1.2. Trifluoromethyl-Containing Amides
- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Structure: Combines thiophene-carboxamide with a trifluoromethylphenyl-thiazole group. Key Differences: Contains a nitro group and thiazole ring instead of a second thiophene.
2.1.3. Diamide Derivatives
- N,N'-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide] () :
- Structure : Bis-carboxamide with a pentane linker and methoxybenzyl-thiophene groups.
- Key Differences : Longer alkyl chain (pentane vs. ethanediamide) reduces rigidity.
- Synthesis : Requires 2.2 equivalents of lithium bis(trimethylsilyl)amide, indicating higher reagent demand compared to single-step amidation .
Physicochemical and Functional Comparisons
Research Findings and Data
Structural Dynamics
Supramolecular Interactions
- The CF₃ group may participate in weak C–F⋯π interactions, while thiophene sulfur atoms could engage in S⋯O/N hydrogen bonding, influencing crystallinity and solubility .
Q & A
Basic Research Questions
Q. What are the optimal multi-step synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodology :
- Begin with a Hantzsch thiazole synthesis using thiophene-3-carbonyl chloride and 2-(trifluoromethyl)phenylthiourea as starting materials in ethanol under reflux .
- Optimize yields by varying catalysts (e.g., triethylamine), solvents (DMF for polar intermediates, ethanol for final steps), and temperatures (60–100°C) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and final product via recrystallization (methanol/water) .
Q. Which spectroscopic techniques are most effective for structural validation, and how should data interpretation address ambiguities?
- Methodology :
- Use 1H/13C NMR to confirm amide linkages (δ 8.1–8.3 ppm for NH) and trifluoromethyl groups (δ 120–125 ppm in 19F NMR) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 485.0825) .
- Address overlapping signals via 2D NMR (COSY, HSQC) and compare with computational predictions (DFT calculations) .
Q. How can researchers troubleshoot low yields during the coupling of thiophene and trifluoromethylphenyl moieties?
- Methodology :
- Test alternative coupling agents (e.g., EDCI/HOBt vs. DCC) to improve amide bond formation .
- Monitor reaction progress via TLC and isolate intermediates to identify step-specific inefficiencies .
- Explore microwave-assisted synthesis to enhance reaction kinetics and reduce side products .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) related to its bioactivity?
- Methodology :
- Synthesize analogs with modified thiophene substituents (e.g., thiophene-2-carbonyl vs. furan derivatives) and assess antimicrobial activity via MIC assays .
- Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., DNA gyrase) and validate via mutagenesis studies .
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
- Methodology :
- Perform DFT calculations (Gaussian 16) to map electron density on thiophene rings and trifluoromethyl groups, identifying sites for electrophilic/nucleophilic attacks .
- Simulate solvent effects (PCM model) to predict solubility and stability in polar aprotic solvents (e.g., DMSO) .
Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics and toxicity?
- Methodology :
- Administer the compound to rodent models (Sprague-Dawley rats) and measure plasma concentrations via LC-MS/MS at intervals (0–24 h) .
- Assess hepatotoxicity through serum ALT/AST levels and histopathological analysis of liver tissue .
Data Contradiction Analysis
Q. How should conflicting data about biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodology :
- Conduct dose-response assays to differentiate therapeutic (MIC ≤ 10 µM) and cytotoxic (IC50 > 50 µM) thresholds .
- Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
Experimental Design Tables
| Parameter | Optimization Range | Key References |
|---|---|---|
| Reaction Temperature | 60–100°C (reflux conditions) | |
| Solvent Polarity | Ethanol (ε 24.3) vs. DMF (ε 36.7) | |
| Purification Method | Column chromatography (Rf 0.3–0.5) |
Key Considerations for Advanced Studies
- Heterocycle Impact : The thiophene-3-carbonyl group enhances π-π stacking with aromatic residues in target proteins, while the trifluoromethyl group improves metabolic stability .
- Synthetic Challenges : Steric hindrance at the ethanediamide bridge may require bulky base additives (e.g., DBU) for efficient coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
